molecular formula C20H19N3O3S B3477025 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide

Cat. No.: B3477025
M. Wt: 381.4 g/mol
InChI Key: TYITUNYOGANMFY-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex enamide derivative featuring a (2E)-configured propenamide backbone linked to a 4-(benzyloxy)-3-methoxyphenyl group and a (2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. Such hybrid structures are often explored in medicinal chemistry for their bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or oxidative stress pathways.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-22-23-20(27-14)21-19(24)11-9-15-8-10-17(18(12-15)25-2)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYITUNYOGANMFY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide typically involves multiple steps, including the formation of the enamide backbone and the introduction of the benzyloxy and methoxyphenyl groups. Common synthetic routes may involve the use of starting materials such as substituted benzaldehydes, thiadiazoles, and appropriate amines. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Anticancer Research

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Synthesis and Characterization : The synthesis of thiadiazole derivatives has been reported to yield compounds with promising anticancer activity. For instance, a study demonstrated that certain thiadiazole derivatives showed superior anticancer effects compared to standard reference drugs when tested on LoVo and MCF-7 cell lines .
  • Mechanisms of Action : The anticancer activity is attributed to mechanisms such as apoptosis induction and cell cycle arrest. These compounds can modulate key signaling pathways involved in cancer progression, leading to reduced cell viability and increased apoptosis in malignant cells .
CompoundCell LineIC50 (µM)Mechanism
Compound 2gLoVo2.44Apoptosis induction
Compound 2gMCF-723.29Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Research Insights:

  • A study highlighted that certain thiadiazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
  • The presence of specific substituents on the thiadiazole ring appears to enhance the antimicrobial efficacy, which is crucial for designing targeted therapies against resistant bacterial strains.

Synergistic Effects with Existing Drugs

Recent studies have explored the synergistic interactions between thiadiazole derivatives and established antibiotics, enhancing their therapeutic efficacy while reducing toxicity.

Case Studies:

  • A notable study investigated the interaction between a thiadiazole derivative and Amphotericin B (AmB), an antifungal drug. The results indicated that the combination significantly lowered the minimum inhibitory concentration (MIC) of AmB, suggesting a potential strategy for overcoming drug resistance .
  • The mechanism of action was supported by spectroscopic analyses that revealed molecular interactions leading to disaggregation of AmB aggregates, thus improving its clinical efficacy without increasing toxicity .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Thiadiazole Derivatives
Compound ID Structure Highlights Observed Activity (IC50/EC50) Predicted Activity Source
Target Compound Benzyloxy-methoxyphenyl, thiadiazole Not reported Inferred from analogs -
AL34 Sulfonamide, hydroxybenzylidene 0.564 (anti-GBM) 0.521
7b Phenylthiazole, hydrazone 1.61 ± 1.92 μg/mL -
Table 2: Environmental Persistence Metrics
Compound Type EPFR Concentration (spins m⁻³) Half-Life (Days) Key Substituents Source
Indoor PM (General) 2.3–3.6 × 10¹² 7–365 Aromatic, methoxy
AL56 (Analog) - - Sulfonamide, thiadiazole

Biological Activity

The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide features a complex structure that includes a thiazole moiety and various aromatic substituents. Its potential biological activities are of considerable interest in medicinal chemistry, particularly for their implications in therapeutic applications.

Structural Characteristics

The structural formula of the compound indicates the presence of:

  • A thiazole ring , which is known for its diverse biological activities.
  • Benzyloxy and methoxy groups that may enhance its interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Anticancer Properties

Research on 1,3,4-thiadiazole derivatives suggests significant anticancer potential. These compounds have been shown to exhibit activity against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of electron-donating groups (like methoxy) at specific positions on the aromatic rings can enhance this activity by improving the compound's ability to interact with cellular targets .

Antimicrobial Activity

Thiadiazole derivatives are well-documented for their antimicrobial properties. Studies indicate that compounds containing the 1,3,4-thiadiazole scaffold demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against MCF-7 and other cancer lines
AntimicrobialInhibitory effects on various bacterial strains
Anti-inflammatoryPotential to reduce inflammation in biological models
AntiviralActivity against viral pathogens

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes, leading to inhibition of their function. This is critical in anticancer and antimicrobial mechanisms.
  • Receptor Modulation : Binding to receptors can alter signaling pathways, contributing to anti-inflammatory effects.

Case Studies

  • Anticancer Activity : In a study investigating the structure-activity relationship (SAR) of thiadiazole derivatives, compounds similar to (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide showed promising results against breast cancer cell lines. The addition of electron-donating groups significantly increased potency .
  • Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were tested against Staphylococcus aureus and E. coli. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, highlighting the importance of the thiazole ring in antimicrobial action .

Q & A

Q. Q1. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with aminotriazole derivatives in absolute ethanol and glacial acetic acid (5 drops) under 4-hour reflux achieves intermediate formation . Catalyst choice (e.g., Pd-based catalysts for reductive cyclization) and solvent polarity significantly affect yields. Ethanol or THF is preferred for stabilizing enamide intermediates, while elevated temperatures (80–100°C) improve reaction rates. Post-synthesis, vacuum evaporation and filtration are critical for isolating the solid product .

Q. Q2. Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configurations in thiadiazole and enamide moieties) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyloxy aromatic protons at δ 7.2–7.5 ppm) .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S content (e.g., deviations <0.3% indicate high purity) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can computational docking studies guide the design of analogs with enhanced bioactivity?

Methodological Answer: Molecular docking (e.g., using AutoDock Vina or Schrödinger) predicts binding modes to target proteins. For example, the enamide group forms hydrogen bonds with kinase active sites, while the benzyloxy moiety occupies hydrophobic pockets. Energy minimization and MD simulations (10–100 ns) refine pose stability. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Discrepancies between docking scores and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Q. Q4. How should researchers resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?

Methodological Answer:

  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility (LogP ~3.5) and cytochrome P450 inhibition.
  • Experimental Validation : Compare predicted hepatic clearance (e.g., >15 mL/min/kg) with in vitro microsomal stability assays. Discrepancies often stem from unaccounted transporter interactions or metabolite formation. Adjust models by incorporating permeability assays (e.g., Caco-2 cell monolayers) and plasma protein binding data .

Q. Q5. What strategies mitigate side reactions during functionalization of the thiadiazole ring?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation or acylation .
  • Low-Temperature Reactions : Perform electrophilic substitutions at –20°C to suppress ring-opening side reactions.
  • Catalytic Control : Use Pd(OAc)₂ with ligands (e.g., XPhos) for regioselective cross-coupling at the 5-methyl position of thiadiazole .

Q. Q6. How can structure-activity relationships (SAR) guide optimization of antimicrobial activity?

Methodological Answer:

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-benzyloxy position to enhance membrane penetration.
  • Bioisosteric Replacement : Replace the methoxy group with a trifluoromethoxy group to improve metabolic stability.
  • Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤16 µg/mL indicates potency). Correlate results with LogD values to refine lipophilicity .

Data Interpretation and Validation

Q. Q7. How should researchers address discrepancies in biological activity between batch syntheses?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required).
  • Crystallinity Check : Compare PXRD patterns of different batches; amorphous byproducts may reduce activity.
  • Stability Studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) to identify hydrolytically labile groups (e.g., enamide) .

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.
  • Error Propagation : Use bootstrap resampling (1000 iterations) to estimate confidence intervals.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.